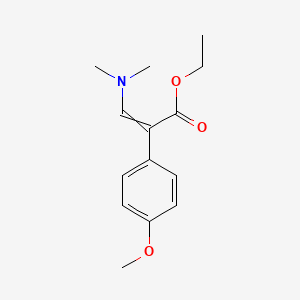![molecular formula C13H10F3NO3 B8475705 Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B8475705.png)
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves a multi-step process:
Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide with a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazoles.
Applications De Recherche Scientifique
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- Methyl 3-methyl-5-phenylisoxazole-4-carboxylate
Uniqueness
Methyl 5-Methyl-3-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to the presence of the trifluoromethyl group attached to the phenyl ring. This group significantly alters the compound’s chemical and biological properties, making it distinct from other isoxazole derivatives .
Propriétés
Formule moléculaire |
C13H10F3NO3 |
|---|---|
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
methyl 5-methyl-3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-5-3-4-6-9(8)13(14,15)16/h3-6H,1-2H3 |
Clé InChI |
KXYUXBRCROGOFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2C(F)(F)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol](/img/structure/B8475632.png)

![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,2-diphenylbutan-1-one](/img/structure/B8475638.png)
![Bis[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B8475648.png)
![[1-(3-Chloro-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8475655.png)





![7-Phenyl-3-(3-vinylphenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B8475699.png)


